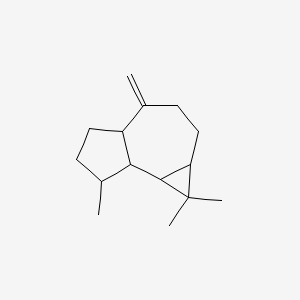
Emedastine-13C,d3 (fumarate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emedastine-13C-d3 (fumarate) is a deuterium and carbon-13 labeled derivative of emedastine, a selective histamine H1 receptor antagonist. This compound is primarily used as an internal standard for the quantification of emedastine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of emedastine-13C-d3 (fumarate) involves the incorporation of stable isotopes, deuterium, and carbon-13, into the emedastine molecule. The general synthetic route includes:
Starting Material: The synthesis begins with the preparation of labeled starting materials, such as deuterated and carbon-13 labeled precursors.
Reaction Steps: These labeled precursors undergo a series of chemical reactions, including alkylation, cyclization, and condensation, to form the labeled emedastine.
Fumarate Formation: The final step involves the formation of the fumarate salt by reacting the labeled emedastine with fumaric acid
Industrial Production Methods: Industrial production of emedastine-13C-d3 (fumarate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of labeled precursors.
Optimization: Optimization of reaction conditions to ensure high yield and purity.
Purification: Purification of the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Emedastine-13C-d3 (fumarate) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Emedastine-13C-d3 (fumarate) has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of emedastine.
Pharmacokinetics: Employed in pharmacokinetic studies to track the metabolism and distribution of emedastine in biological systems.
Drug Development: Utilized in drug development and formulation studies to ensure accurate dosing and efficacy.
Biological Research: Applied in studies involving histamine H1 receptor interactions and allergic response mechanisms
Mechanism of Action
Emedastine-13C-d3 (fumarate) exerts its effects by selectively binding to histamine H1 receptors. This binding inhibits the action of histamine, a key mediator in allergic reactions. The compound’s mechanism of action involves:
Receptor Binding: Emedastine binds to histamine H1 receptors, preventing histamine from activating these receptors.
Inhibition of Signal Transduction: This binding inhibits downstream signaling pathways, reducing symptoms such as inflammation, itching, and redness.
Comparison with Similar Compounds
Emedastine: The non-labeled version of emedastine, used for similar applications but without the isotopic labeling.
Other Histamine H1 Antagonists: Compounds such as cetirizine, loratadine, and fexofenadine, which also act as histamine H1 receptor antagonists
Uniqueness: Emedastine-13C-d3 (fumarate) is unique due to its isotopic labeling, which allows for precise quantification and tracking in analytical and pharmacokinetic studies. This labeling provides an advantage in research applications where accurate measurement and differentiation from endogenous compounds are crucial .
Properties
Molecular Formula |
C21H30N4O5 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[4-(trideuterio(113C)methyl)-1,4-diazepan-1-yl]benzimidazole |
InChI |
InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2+1D3; |
InChI Key |
FGFODSDYSQTNOS-KEYIANAESA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCCN(CC1)C2=NC3=CC=CC=C3N2CCOCC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


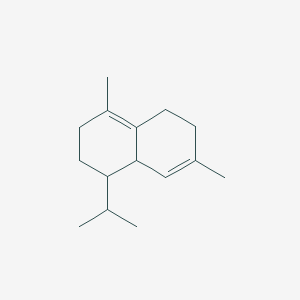
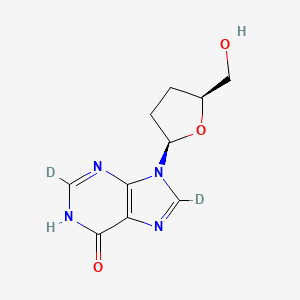

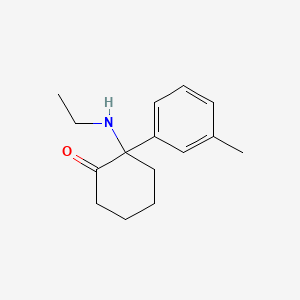


![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;hydrate;dihydrochloride](/img/structure/B10823230.png)


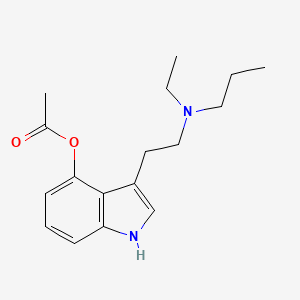


![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823268.png)
